N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as ethoxy, fluoro, methoxy, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Substituents: The ethoxy, fluoro, and methoxy groups can be introduced through nucleophilic substitution reactions. For example, the fluoro group can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride.
Acetamide Formation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield the corresponding amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
- N-(3-ethoxyphenyl)-4-fluoro-3-(trifluoromethyl)benzamide
Uniqueness
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and the quinoline core
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-35-21-11-7-19(8-12-21)29-25(31)16-30-15-23(26(32)17-4-9-20(34-2)10-5-17)27(33)22-14-18(28)6-13-24(22)30/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGJLDUNHQWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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